molecular formula C16H15N3O3S B11215343 2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(2-methylphenyl)acetamide

2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(2-methylphenyl)acetamide

Cat. No.: B11215343
M. Wt: 329.4 g/mol
InChI Key: WJYFWQKWMFWVCF-UHFFFAOYSA-N
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Description

2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(2-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of benzothiadiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(2-methylphenyl)acetamide typically involves the following steps:

    Formation of the Benzothiadiazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Acetamide Group: The acetamide group can be introduced via acylation reactions using reagents such as acetic anhydride or acetyl chloride.

    Oxidation to Form the Dioxide: The oxidation of the benzothiadiazine core to introduce the dioxide functionality can be carried out using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the benzothiadiazine core.

    Substitution: Various substitution reactions can be performed on the aromatic ring to introduce different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.

Biology

In biological research, benzothiadiazine derivatives have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. The specific biological activities of 2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(2-methylphenyl)acetamide would need to be determined through experimental studies.

Medicine

Medicinally, compounds of this class have shown promise in the treatment of diseases such as hypertension, diabetes, and cancer. Detailed pharmacological studies would be required to evaluate the therapeutic potential of this specific compound.

Industry

In industry, benzothiadiazine derivatives can be used in the development of new materials, such as polymers and dyes. Their unique chemical properties make them suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(2-methylphenyl)acetamide would depend on its specific biological target. Generally, benzothiadiazine derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways involved would need to be elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    Chlorothiazide: A well-known diuretic used in the treatment of hypertension.

    Hydrochlorothiazide: Another diuretic with similar applications.

    Benzothiadiazine: The parent compound of the class, used as a reference for comparison.

Uniqueness

2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(2-methylphenyl)acetamide is unique due to its specific substitution pattern and functional groups. These structural features may confer distinct chemical and biological properties, differentiating it from other benzothiadiazine derivatives.

Properties

Molecular Formula

C16H15N3O3S

Molecular Weight

329.4 g/mol

IUPAC Name

2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C16H15N3O3S/c1-11-6-2-3-7-12(11)18-16(20)10-15-17-13-8-4-5-9-14(13)23(21,22)19-15/h2-9H,10H2,1H3,(H,17,19)(H,18,20)

InChI Key

WJYFWQKWMFWVCF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CC2=NS(=O)(=O)C3=CC=CC=C3N2

Origin of Product

United States

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